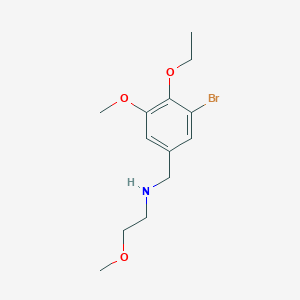

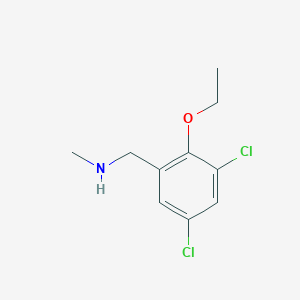

![molecular formula C17H19ClN2O4 B249664 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B249664.png)

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide, also known as CMA-676, is a small molecule drug that has been developed for the treatment of cancer. It is a conjugate of a monoclonal antibody and a cytotoxic agent, which allows for targeted delivery of the drug to cancer cells while minimizing damage to healthy cells.

Mécanisme D'action

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide works by targeting cancer cells through the CD56 antigen on their surface. Once the drug binds to the cancer cell, it is internalized and transported to the lysosome. In the lysosome, the linker molecule is cleaved, releasing the cytotoxic agent, which then binds to DNA and causes double-strand breaks. This leads to cell death and the destruction of the cancer cell.

Biochemical and Physiological Effects:

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide has been shown to have potent anticancer activity in preclinical models of cancer. In addition, it has been shown to be well-tolerated in clinical trials, with manageable side effects. The drug has a short half-life, which limits its systemic toxicity and allows for targeted delivery to cancer cells. The pharmacokinetics and pharmacodynamics of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide have been extensively studied, and the drug has been shown to have a predictable and consistent profile.

Avantages Et Limitations Des Expériences En Laboratoire

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide has several advantages for lab experiments. It is a highly targeted and potent anticancer agent, which allows for the study of cancer cells in vitro and in vivo. In addition, the drug has a short half-life, which allows for rapid clearance and minimizes the risk of systemic toxicity. However, there are also limitations to the use of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide in lab experiments. The drug is highly specific to cancer cells, which limits its use in studying other types of cells. In addition, the drug is expensive and difficult to synthesize, which may limit its availability for research purposes.

Orientations Futures

There are several future directions for the development and use of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide. One area of research is the optimization of the drug's pharmacokinetics and pharmacodynamics, which could lead to improved efficacy and reduced toxicity. Another area of research is the development of new linker molecules, which could improve the stability and specificity of the drug. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide in different types of cancer and in combination with other therapies.

Conclusion:

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide is a promising anticancer drug that has shown efficacy in preclinical models of cancer and in clinical trials. The drug's targeted delivery system allows for selective killing of cancer cells while minimizing damage to healthy cells. While there are limitations to the drug's use in lab experiments, there are also several future directions for research and development. Overall, 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide has the potential to be a highly effective and targeted therapy for cancer.

Méthodes De Synthèse

The synthesis of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide involves the conjugation of a monoclonal antibody, which targets cancer cells, with a cytotoxic agent, which kills the cancer cells. The monoclonal antibody used in this drug is known as HuN901, which targets the CD56 antigen found on the surface of cancer cells. The cytotoxic agent used is N-acetyl-gamma-calicheamicin, which is a potent DNA-damaging agent. The conjugation of these two components is achieved through a linker molecule, which is designed to be stable in the bloodstream but cleavable in the lysosomes of cancer cells. The final product, 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide, is a highly selective and potent anticancer agent.

Applications De Recherche Scientifique

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide has been extensively studied in preclinical models of cancer, including in vitro and in vivo studies. These studies have demonstrated the efficacy of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide in killing cancer cells while sparing healthy cells. In addition, 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide has shown promising results in clinical trials for the treatment of various types of cancer, including acute myeloid leukemia, non-Hodgkin's lymphoma, and multiple myeloma. These studies have shown that 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide has the potential to be a highly effective and targeted therapy for cancer.

Propriétés

Nom du produit |

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide |

|---|---|

Formule moléculaire |

C17H19ClN2O4 |

Poids moléculaire |

350.8 g/mol |

Nom IUPAC |

2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-[(5-methylfuran-2-yl)methyl]acetamide |

InChI |

InChI=1S/C17H19ClN2O4/c1-11-3-5-13(7-15(11)18)20-17(22)10-23-9-16(21)19-8-14-6-4-12(2)24-14/h3-7H,8-10H2,1-2H3,(H,19,21)(H,20,22) |

Clé InChI |

JDXHUFXBKMMTAK-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)COCC(=O)NCC2=CC=C(O2)C)Cl |

SMILES canonique |

CC1=C(C=C(C=C1)NC(=O)COCC(=O)NCC2=CC=C(O2)C)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)

![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)

![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)

![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)

![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)

![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B249599.png)

![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)

![N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B249602.png)

![2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249612.png)